molecular formula C15H25N3O2S B1623943 Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate CAS No. 869901-03-1

Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate

Cat. No.: B1623943
CAS No.: 869901-03-1
M. Wt: 311.4 g/mol
InChI Key: UFZBVEUXBGOJAQ-UHFFFAOYSA-N
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Description

This compound features a piperidine core linked to a 1,3-thiazole ring substituted with a methylaminomethyl group at position 4 and a tert-butyl carbamate at position 1 of the piperidine (Figure 1). This structural motif is commonly utilized in medicinal chemistry for targeting enzymes or receptors requiring polar interactions .

Properties

IUPAC Name

tert-butyl 4-[4-(methylaminomethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-15(2,3)20-14(19)18-7-5-11(6-8-18)13-17-12(9-16-4)10-21-13/h10-11,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZBVEUXBGOJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428722
Record name tert-Butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-03-1
Record name tert-Butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Formation

Reagents :

  • α-Halo ketone (e.g., chloroacetone)
  • Thiourea derivative (e.g., methylthiourea)

Procedure :

  • Condensation of methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.
  • The methylamino group is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions.

Key Reaction :
$$
\text{Methylthiourea} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{pyridine}} \text{Thiazole intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Protected thiazole}
$$

Yield : 72–85% after protection.

Functionalization of Pre-Formed Thiazoles

Piperidine Backbone Preparation

The Boc-protected piperidine is synthesized via hydrogenation or cyclization .

Pyridine Hydrogenation

Catalyst : Raney Ni or Pd/C under H₂ (1–3 atm).
Substrate : 4-Substituted pyridine derivatives.

Procedure :

  • Introduce a Boc group to pyridine via Boc₂O in THF.
  • Hydrogenate to piperidine at 50–80°C.

Advantage : High stereoselectivity for cis-substituted piperidines.

Intramolecular Aza-Michael Cyclization

Catalyst : Organocatalysts (e.g., quinoline derivatives) or Lewis acids (e.g., ZrCl₄).

Example :
$$
\text{Amine} + \alpha,\beta\text{-unsaturated ester} \xrightarrow{\text{Quinoline/TFA}} \text{Piperidine}
$$

Yield : 70–90% with enantiomeric excess (ee) >90%.

Coupling Strategies

The thiazole and piperidine units are linked via cross-coupling or cyclocondensation .

Suzuki-Miyaura Coupling

Reagents :

  • Piperidine-4-boronic ester
  • 2-Bromo-4-[(methylamino)methyl]thiazole

Conditions :

  • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

Yield : 60–75%.

Buchwald-Hartwig Amination

Substrates :

  • 4-Bromopiperidine
  • 2-Amino-4-[(methylamino)methyl]thiazole

Catalyst : Pd₂(dba)₃, Xantphos, Cs₂CO₃.

Key Step :
$$
\text{Br-Piperidine} + \text{Thiazole-NH}_2 \xrightarrow{\text{Pd}} \text{Coupled product}
$$

Yield : 50–65%.

Boc Protection and Final Assembly

The Boc group is introduced either early (thiazole protection) or late (piperidine protection).

Early-Stage Boc Protection

Procedure :

  • Protect the thiazole’s methylamino group with Boc₂O in CH₂Cl₂.
  • Couple with piperidine via Suzuki or amination.

Advantage : Prevents undesired side reactions during coupling.

Late-Stage Boc Protection

Procedure :

  • Couple unprotected thiazole and piperidine.
  • Treat with Boc₂O and DMAP in THF.

Alternative Routes

One-Pot Sequential Synthesis

Steps :

  • Thiazole formation.
  • Piperidine cyclization via aza-Prins reaction.
  • Boc protection.

Conditions : NbCl₅ as Lewis acid, 0°C to room temperature.

Yield : 55–70%.

Reductive Amination

Substrates :

  • 4-Acetylpiperidine
  • 2-Amino-4-[(methylamino)methyl]thiazole

Reagents : NaBH₃CN, MeOH.

Yield : 60–68%.

Optimization and Challenges

  • Steric hindrance : Bulky Boc groups necessitate mild conditions for coupling.
  • Chemoselectivity : Competing reactions during thiazole functionalization require careful protecting group strategy.
  • Scale-up issues : Low solubility of intermediates (e.g., cesium carbonate) complicates large-scale synthesis.

Data Summary Table

Method Key Reagents/Conditions Yield (%) Reference
Hantzsch thiazole Methylthiourea, Boc₂O 72–85
Suzuki coupling Pd(PPh₃)₄, piperidine-boronic ester 60–75
Aza-Michael cyclization Quinoline/TFA 70–90
Late-stage Boc protection Boc₂O, DMAP 85–95
Reductive amination NaBH₃CN, MeOH 60–68

Scientific Research Applications

Anticancer Potential

Recent studies indicate that thiazole derivatives, including tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate, exhibit promising anticancer activities. The thiazole ring system is known for its ability to interact with various biological targets, making it a focal point in cancer research.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

Thiazole-based compounds have also been investigated for their antimicrobial properties. The presence of the methylamino group enhances the compound's ability to penetrate microbial membranes, potentially leading to increased efficacy against bacterial strains.

Drug Design

The structural features of this compound make it a candidate for further development as a pharmaceutical agent. Its ability to act as a scaffold for drug design allows researchers to modify various functional groups to optimize biological activity.

Structure-Activity Relationship (SAR) Studies

Research into SAR has shown that modifications to the piperidine and thiazole moieties can significantly alter the pharmacological profile of related compounds. This understanding can guide the synthesis of new derivatives with enhanced therapeutic effects.

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazole-piperidine compounds, including this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of thiazole derivatives. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring is particularly important for its binding affinity, while the piperidine ring contributes to the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Compound Name Substituent on Thiazole Molecular Weight (g/mol) Key Features/Applications Evidence ID
Target Compound 4-[(Methylamino)methyl] ~338.4 (estimated) High solubility; potential kinase or protease inhibition N/A
tert-butyl 4-[4-(2-Phenylethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate 4-(2-Phenylethyl) ~400.5 (estimated) Hydrophobic substituent; intermediate for further synthesis
tert-butyl 4-[4-(3-Chlorophenyl)-5-(propanoylamino)pyridin-4-yl]-1,3-thiazol-2-yl]piperidine-1-carboxylate 4-(3-Chlorophenyl), 5-(Propanoylamino)pyridin-4-yl 527.08 Antiparasitic candidate (e.g., Trypanosoma brucei inhibition)
tert-butyl 4-(5-Formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate 5-Formyl-4-methyl ~295.3 Reactive aldehyde for conjugations; versatile intermediate
tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate 5-(2-Nitrobenzoyl) ~525.5 CDK9 inhibitor candidate; electron-withdrawing nitro group

Structural and Functional Differences

Substituent Effects
  • Target Compound: The methylaminomethyl group provides a primary amine, enhancing solubility and enabling interactions with acidic residues in biological targets (e.g., kinases or proteases). This contrasts with analogs bearing hydrophobic groups (e.g., phenylethyl in ), which improve membrane permeability but reduce solubility.
  • Reactive Moieties: The formyl group in allows for further functionalization (e.g., Schiff base formation), unlike the stable methylaminomethyl group in the target compound.

Physicochemical Properties

Property Target Compound Phenylethyl Analog Nitrobenzoyl Analog
LogP ~2.1 (estimated) ~4.5 ~3.8
Solubility (mg/mL) >10 (predicted) <1 ~2
Hydrogen Bond Donors 1 (NH) 0 1 (carbamate NH)

The target compound’s lower LogP and higher solubility are advantageous for oral bioavailability, whereas the phenylethyl analog’s hydrophobicity may limit aqueous dissolution .

Biological Activity

Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate, also known by its CAS number 869901-03-1, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H25N3O2SC_{15}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 311.44 g/mol. Its structure features a piperidine ring substituted with a thiazole moiety, which is known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole rings exhibit notable antitumor properties. For instance, structural activity relationship (SAR) analyses suggest that the presence of the thiazole moiety is crucial for cytotoxic activity against various cancer cell lines. In particular, derivatives similar to this compound have shown potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. Compounds with similar structural features have demonstrated efficacy in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems and ion channels, which are critical in seizure propagation .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • CDK9 Inhibition : Some thiazole-based compounds have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9), leading to decreased transcription of anti-apoptotic proteins such as Mcl-1. This suggests potential applications in cancer therapy .
  • Protein Interaction : The compound may also engage in hydrophobic interactions with target proteins, which can alter their function and lead to therapeutic effects .

Study on Antitumor Activity

A study published in MDPI highlighted the cytotoxic effects of thiazole-containing compounds against various cancer cell lines. The results indicated that certain analogs exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency .

Anticonvulsant Efficacy

In another investigation focusing on anticonvulsant activity, derivatives similar to this compound were tested in models of induced seizures. These studies revealed significant reductions in seizure duration and frequency, further supporting the therapeutic potential of thiazole derivatives .

Summary Table of Biological Activities

Activity Mechanism Reference
AntitumorInhibition of cell proliferation; apoptosis
AnticonvulsantModulation of neurotransmitter systems
CDK9 InhibitionReduced expression of anti-apoptotic proteins

Q & A

Basic Question: What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, click chemistry, and coupling reactions. For example:

  • Step 1 : Formation of the piperidine core via tert-butyl carbamate protection (e.g., using tert-butyl 4-aminopiperidine-1-carboxylate as a precursor) .
  • Step 2 : Thiazole ring assembly via cyclization with methylaminomethyl groups. Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is effective for introducing heterocyclic motifs .
  • Optimization Tips :
    • Use catalysts like CuSO₄·5H₂O and sodium ascorbate for click reactions to enhance regioselectivity .
    • Purify intermediates via silica gel chromatography or recrystallization to minimize side products .
    • Monitor reaction progress with LCMS to adjust stoichiometry and reaction times .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:
Safety protocols are derived from structural analogs and regulatory guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent dispersion .
  • Toxicity Notes : While acute toxicity data are limited, structural analogs suggest potential irritation; always work in a fume hood and maintain proper ventilation .

Advanced Question: How can researchers address challenges in spectroscopic characterization (e.g., overlapping NMR peaks)?

Methodological Answer:
Complex spectra arise from the compound’s piperidine-thiazole framework and tert-butyl group. Strategies include:

  • Multi-Dimensional NMR : Use 13C^{13}\text{C}-HSQC or 1H^{1}\text{H}-15N^{15}\text{N} HMBC to resolve overlapping proton signals in the thiazole and piperidine regions .
  • Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to exploit solvent-induced shifts for peak separation .
  • Reference Cross-Check : Validate assignments against published spectra of structurally related tert-butyl piperidine derivatives .

Advanced Question: How should researchers resolve contradictions in reported toxicity or stability data?

Methodological Answer:
Discrepancies may arise from impurities or varying experimental conditions:

  • Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out contaminants influencing toxicity/stability results .
  • Replicate Studies : Repeat experiments under standardized conditions (e.g., humidity-controlled environments for stability tests) .
  • Literature Meta-Analysis : Compare data across regulatory documents (e.g., SDS sheets) and peer-reviewed studies to identify consensus .

Basic Question: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage vials to avoid degradation .
  • Stability Monitoring : Perform periodic TLC or HPLC analyses to detect decomposition (e.g., loss of tert-butyl group via CO₂ release) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
Focus on modifying key functional groups to assess biological activity:

  • Thiazole Modifications : Introduce halogens or electron-withdrawing groups to the thiazole ring to alter electronic properties and binding affinity .
  • Piperidine Substituents : Replace the tert-butyl group with alternative carbamates (e.g., benzyl or allyl) to study steric effects .
  • Assay Design : Use enzyme inhibition assays (e.g., kinase or protease panels) paired with molecular docking simulations to correlate structural changes with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-{4-[(methylamino)methyl]-1,3-thiazol-2-yl}piperidine-1-carboxylate

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